Product packaging for Propinqualin(Cat. No.:CAS No. 147511-60-2)

Propinqualin

Cat. No.: B137534
CAS No.: 147511-60-2
M. Wt: 436.4 g/mol
InChI Key: XWMNERHJDTUVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propinqualin, identified chemically as (-)-epiafzelechin-3-O-β-D-allopyranoside, is a natural glycoside compound isolated from the rhizomes of the medicinal plant Drynaria propinqua . It has a defined molecular formula of C21H24O10 and a molecular weight of 436.4 g/mol . Research into the botanical source of this compound, Drynaria propinqua , has revealed that methanolic extracts of the plant exhibit considerable free radical-scavenging activity in vitro, suggesting a potential area of interest for investigating the antioxidant properties of its constituent compounds . As a specific chemical entity, this compound represents a valuable compound for natural product chemistry research, phytochemical profiling, and further pharmacological evaluation to elucidate its specific mechanisms of action and potential research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O10 B137534 Propinqualin CAS No. 147511-60-2

Properties

CAS No.

147511-60-2

Molecular Formula

C21H24O10

Molecular Weight

436.4 g/mol

IUPAC Name

2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H24O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-6,15-28H,7-8H2

InChI Key

XWMNERHJDTUVJN-UHFFFAOYSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

(-)-epiafzelechin-3-O-beta-D-allopyranoside
propinqualin

Origin of Product

United States

Isolation, Characterization, and Biosynthetic Pathways of Propinqualin

Methodologies for Propinqualin Isolation from Natural Sources

This compound has been successfully isolated from the rhizomes of the fern species Drynaria propinqua and Drynaria fortunei. nih.govnih.gov The general approach for its extraction and purification involves solvent extraction followed by a series of chromatographic techniques.

A common procedure begins with the extraction of the dried and powdered rhizomes with 75% ethanol (B145695). nih.gov This crude extract, containing a mixture of various phytochemicals, is then subjected to sequential chromatographic separations to isolate the target compound. Column chromatography is a key step in this process. Researchers have utilized silica (B1680970) gel and Sephadex LH-20 as stationary phases. nih.gov In a reported isolation, the ethanolic extract was first fractionated using column chromatography. Further purification of the relevant fractions was achieved through repeated chromatography on polyamide and Sephadex LH-20 columns, ultimately yielding pure this compound. koreascience.kr

Table 1: Summary of this compound Isolation Methodologies

Step Description Reference
Plant Source Rhizomes of Drynaria propinqua or Drynaria fortunei nih.govnih.gov
Initial Extraction 75% Ethanol nih.gov
Chromatography Silica gel, Polyamide, Sephadex LH-20 nih.govkoreascience.kr
Final Compound (-)-Epiafzelechin-3-O-β-D-allopyranoside (this compound) koreascience.kr

Spectroscopic Techniques for Initial Structural Characterization

The definitive structure of this compound as (-)-epiafzelechin-3-O-β-D-allopyranoside was established through the comprehensive use of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). koreascience.kracs.org

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) in the positive ion mode has been used to determine the molecular weight of this compound. The analysis of this compound showed a molecular ion peak at m/z 437 [M+H]⁺, which corresponds to a molecular formula of C₂₁H₂₄O₁₀. nih.govkoreascience.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR have been instrumental in elucidating the detailed structure of this compound, including the nature of the aglycone, the identity of the sugar moiety, and the point of glycosidic linkage. The spectra are typically recorded in deuterated methanol (B129727) (CD₃OD). koreascience.kr

The ¹H-NMR spectrum reveals characteristic signals for the epiafzelechin and allopyranoside units. koreascience.kr The ¹³C-NMR spectrum provides further confirmation of the carbon skeleton of the molecule. koreascience.kr

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2', 6' 7.34 d 8.5
H-3', 5' 6.72 d 8.5
H-8 5.93 d 2.4
H-6 5.89 d 2.4
H-2 5.14 s
Allose H-1 4.77 d 7.5
H-3 4.47 m
H-4 2.77 m
Allose H-2 to H-6 3.3-4.0

Data sourced from a 2003 study on flavan-3-ols from Drynaria fortunei. koreascience.kr

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

Carbon Chemical Shift (δ, ppm) Carbon Chemical Shift (δ, ppm)
C-2 80.2 C-1" 102.1
C-3 72.5 C-2" 72.8
C-4 30.1 C-3" 70.9
C-4a 100.2 C-4" 68.4
C-5 158.1 C-5" 74.3
C-6 97.2 C-6" 63.2
C-7 157.9 C-1' 131.9
C-8 96.3 C-2', 6' 130.1
C-8a 156.4 C-3', 5' 116.0
C-4' 158.4

Data sourced from a 2003 study on flavan-3-ols from Drynaria fortunei. koreascience.kr

Proposed Biosynthetic Precursors and Pathways of this compound

The biosynthesis of this compound is understood to follow the general flavonoid biosynthetic pathway, which is well-established in plants. ives-openscience.euresearchgate.net This pathway begins with precursors from the shikimate and acetate-malonate pathways. The formation of this compound can be conceptually divided into two major stages: the synthesis of its aglycone, (-)-epiafzelechin (B191172), and the subsequent glycosylation to attach the allopyranoside sugar moiety.

The aglycone, (-)-epiafzelechin, is a flavan-3-ol (B1228485). Its biosynthesis starts with the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone (B49325), which is then isomerized to naringenin. wikipedia.org A series of enzymatic reactions, including hydroxylation and reduction, convert naringenin to dihydrokaempferol (B1209521). Dihydroflavonol 4-reductase (DFR) then reduces dihydrokaempferol to leucopelargonidin (B191709). ives-openscience.eu From leucopelargonidin, the pathway to (-)-epiafzelechin involves the action of two key enzymes: anthocyanidin synthase (ANS), which converts leucopelargonidin to the unstable pelargonidin (B1210327), and anthocyanidin reductase (ANR), which then reduces pelargonidin to (-)-epiafzelechin. ives-openscience.euresearchgate.net

The final step in the biosynthesis of this compound is the glycosylation of the (-)-epiafzelechin aglycone. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). acs.orgfrontiersin.org These enzymes facilitate the transfer of a sugar moiety from an activated sugar donor, such as UDP-allose, to an acceptor molecule, in this case, the 3-hydroxyl group of (-)-epiafzelechin. While the specific UGT responsible for the allosylation of (-)-epiafzelechin to form this compound has not been definitively identified, the general mechanism of sequential glycosylation by UGTs is a well-documented process in the biosynthesis of various flavonoid glycosides in plants. acs.orgacs.org

Table 4: Proposed Biosynthetic Pathway of this compound

Step Precursor(s) Key Enzyme(s) Product
Flavonoid Core Biosynthesis p-Coumaroyl-CoA, Malonyl-CoA Chalcone Synthase, Chalcone Isomerase Naringenin
Aglycone Formation Naringenin Flavanone (B1672756) 3-hydroxylase, Dihydroflavonol 4-reductase, Anthocyanidin synthase, Anthocyanidin reductase (-)-Epiafzelechin
Glycosylation (-)-Epiafzelechin, UDP-allose UDP-glycosyltransferase (putative) This compound

Synthetic Strategies and Methodologies for Propinqualin and Its Analogs

Retrosynthetic Analysis of the Propinqualin Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com This approach is fundamental to designing a logical and efficient synthesis for a complex molecule like this compound.

Disconnection Strategies and Functional Group Interconversions in this compound Retrosynthesis

The core structure of this compound consists of two main subunits: the aglycone, (-)-epiafzelechin (B191172), and a D-allopyranoside sugar moiety. The most logical retrosynthetic disconnection is the C-O glycosidic bond that links these two units. This disconnection simplifies the complex target into two more manageable synthetic targets: a protected (-)-epiafzelechin aglycone acceptor and a suitable D-allopyranoside donor.

Functional Group Interconversions (FGIs) are critical throughout the analysis. The numerous hydroxyl groups on both the aglycone and the sugar must be masked with protecting groups (e.g., benzyl (B1604629) ethers, acetates) to prevent unwanted side reactions during the synthesis. These protecting groups are then removed in the final steps. For instance, an FGI approach would be used to convert a ketone to a hydroxyl group at the C-3 position of the flavan (B184786) nucleus during the forward synthesis.

Convergent versus Linear Synthetic Approaches for this compound

For a molecule with the complexity of this compound, a convergent synthesis is far more advantageous than a linear one. nih.gov

The synthesis of this compound is ideally suited for a convergent approach where the two major building blocks are prepared in parallel and then combined in a key glycosylation step.

Identification of Key Synthons and Starting Materials for this compound

The disconnection of the glycosidic bond generates two primary synthons. The corresponding real-world reagents (starting materials) would be selected based on their availability and reactivity.

SynthonDescriptionPotential Starting Material(s)
(-)-Epiafzelechin AcceptorThe flavonoid aglycone, functionalized at the C-3 hydroxyl position to accept the sugar moiety.Phloroglucinol (for the A-ring) and a 4-hydroxybenzaldehyde (B117250) derivative (for the B-ring).
D-Allopyranosyl DonorThe sugar portion, activated to form the glycosidic bond. This could be a glycosyl bromide or a trichloroacetimidate.D-Allose, a rare sugar that may itself require synthesis or specialized sourcing.

Total Synthesis of this compound: Reported Approaches and Challenges

While this compound has been isolated from natural sources, detailed reports of its total synthesis are not prevalent in the literature, highlighting the significant challenges it presents. The discussion of its synthesis, therefore, often relies on established methodologies for similar flavonoid glycosides. sioc-journal.cnthieme-connect.com

Stereoselective Synthesis of this compound and its Chiral Control

A primary challenge in synthesizing this compound is the precise control of its stereochemistry. The molecule contains multiple chiral centers.

The Aglycone Core: The (-)-epiafzelechin core possesses two contiguous stereocenters at positions C2 and C3 with a cis configuration. Achieving this specific stereochemistry is a known challenge in flavonoid synthesis. Methods like Sharpless asymmetric dihydroxylation have been used to set the stereochemistry in the synthesis of related flavan-3-ols like (-)-epiafzelechin. mdpi.comresearchgate.netacs.org

The Glycosidic Linkage: The connection between the aglycone and the sugar must be a β-glycosidic bond. The stereoselective formation of this bond is notoriously difficult. The outcome of a glycosylation reaction is influenced by the nature of the glycosyl donor, the acceptor, the promoter used, and the reaction conditions. thieme-connect.comthieme-connect.de The presence of a participating protecting group (like an acetyl group) at the C2 position of the sugar donor is a common strategy to favor the formation of 1,2-trans-glycosidic bonds, which in the case of allose would result in the desired β-linkage.

Derivatization Chemistry of this compound

Direct derivatization studies starting from isolated this compound have not been reported in the available literature. Research efforts have been concentrated on the synthesis and derivatization of the aglycone, (-)-epiafzelechin, and other related flavan-3-ols.

While specific modifications on the this compound molecule are not documented, the chemistry of its core, (-)-epiafzelechin, allows for predictable derivatization reactions common to flavan-3-ols. The flavan-3-ol (B1228485) structure features multiple phenolic hydroxyl groups on the A and B rings, which are primary sites for modification.

Key potential modifications would include:

O-Alkylation and O-Acylation: The hydroxyl groups can be converted to ethers or esters to modify the compound's polarity and biological activity.

Galloylation: Esterification with gallic acid, particularly at the C3 hydroxyl group, is a common modification in flavan-3-ols like catechin (B1668976) and epicatechin, forming derivatives such as epigallocatechin gallate (EGCG). frontiersin.org A similar derivatization could theoretically be applied to the epiafzelechin core.

Polymerization: Flavan-3-ols serve as monomeric units for the synthesis of proanthocyanidins (B150500) (condensed tannins). nih.govspringermedizin.de For instance, propelargonidins are polymers composed of afzelechin and/or epiafzelechin units. mdpi.comspringermedizin.de

Table 1: Potential Reactive Sites for Derivatization of the (-)-Epiafzelechin Core

SiteType of GroupPotential Reactions
C5-OHPhenolic HydroxylEtherification, Esterification
C7-OHPhenolic HydroxylEtherification, Esterification
C4'-OHPhenolic HydroxylEtherification, Esterification
C3-OHSecondary AlcoholGlycosylation, Esterification (Galloylation)

The synthesis of this compound requires the specific attachment of a β-D-allopyranoside to the C3 hydroxyl group of (-)-epiafzelechin. Allopyranose is a less common sugar moiety compared to glucose or rhamnose.

General chemical glycosylation strategies for flavonoids involve several key steps:

Protection: The reactive hydroxyl groups on both the flavan-3-ol aglycone and the sugar donor must be protected, leaving only the desired hydroxyls free to react. This is critical to ensure regioselectivity.

Activation of the Glycosyl Donor: The anomeric carbon of the protected allopyranose must be activated to form a good leaving group. Common methods use glycosyl halides or trichloroacetimidates.

Coupling Reaction: The protected aglycone is reacted with the activated glycosyl donor in the presence of a promoter (e.g., a Lewis acid) to form the glycosidic bond. The stereochemistry of this bond is a significant challenge, and reaction conditions must be carefully controlled to achieve the desired β-linkage.

Deprotection: All protecting groups are removed from the resulting glycoside to yield the final product, this compound.

Enzymatic or chemo-enzymatic approaches could also be envisioned, using engineered glycosyltransferases to achieve high regio- and stereoselectivity, though this has not been specifically reported for this compound.

Modifications of the Flavan-3-ol Core in this compound

Analysis of Precursors and Synthetic Intermediates in this compound Pathways

The analysis of precursors in a synthetic pathway is essential for monitoring reaction progress and purity. For a hypothetical synthesis of this compound, this would involve tracking the formation of the (-)-epiafzelechin aglycone and its subsequent glycosylation.

The biosynthetic pathway of flavan-3-ols in plants is well-studied and provides a model for potential synthetic intermediates. nih.govnih.gov The pathway starts from phenylpropanoid precursors, leading to chalcones, which are then converted to flavanones like naringenin (B18129). nih.gov Further enzymatic steps involving flavanone (B1672756) 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin reductase (ANR) lead to the formation of 2,3-cis-flavan-3-ols like (-)-epiafzelechin. nih.govfrontiersin.org

In a laboratory setting, analytical techniques would be crucial for characterizing these intermediates.

Table 2: Analytical Methods for Synthetic Intermediates

Intermediate ClassKey Structural FeaturesPrimary Analytical Techniques
Chalcone (B49325) PrecursorsOpen C-ring, α,β-unsaturated ketoneUV-Vis Spectroscopy, NMR (1H, 13C), Mass Spectrometry (MS)
Flavanone IntermediatesSaturated C-ring, C4-ketoneNMR, MS, Chiral HPLC
(-)-Epiafzelechin (Aglycone)Flavan-3-ol (2R,3R) stereochemistryNMR (NOESY for stereochemistry), Chiral HPLC, MS, Optical Rotation
Protected Glycosyl DonorAcetylated/Benzylated AllopyranoseNMR, MS
Final Product (this compound)Glycosidic linkage2D-NMR (HMBC, HSQC) to confirm linkage site, MS, HPLC

For analysis, techniques like High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (UPLC-MS/MS), would be employed to separate and identify reactants, intermediates, and the final product. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation, confirming the correct regiochemistry and stereochemistry of the glycosidic bond. acs.org Derivatization, for instance by creating trimethylsilyl (B98337) (TMS) ethers, can be used to increase the volatility of intermediates for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). acs.orggcms-id.ca

Advanced Spectroscopic and Crystallographic Structural Elucidation of Propinqualin

High-Resolution Mass Spectrometry for Propinqualin Structural Analysis

High-resolution mass spectrometry (HRMS) offers exceptional accuracy in mass measurement, enabling the determination of elemental compositions and providing significant insights into the structure of unknown compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in this compound Research

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation and identification of individual components within complex mixtures, such as plant extracts. researchgate.net In the analysis of compounds like this compound, LC-MS allows for the determination of its retention time, which is a characteristic property under specific chromatographic conditions, and its molecular weight with high precision.

A study utilizing ultra-high performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) reported the identification of various compounds in plant extracts. In this study, a compound identified as Epiafzelechin-3-O-β-D-allopyranoside, which corresponds to this compound, was detected with a retention time of 6.75 minutes. semanticscholar.org This technique is crucial for the initial identification and purification of this compound from natural sources.

Table 1: LC-MS Data for this compound

Compound Retention Time (min) Molecular Formula [M+H]⁺ (m/z)

Note: The [M+H]⁺ value is calculated based on the molecular formula and may vary slightly in experimental results.

Tandem Mass Spectrometry (MS/MS) for this compound Fragment Analysis

Tandem mass spectrometry (MS/MS) is an essential tool for structural elucidation, providing detailed information about the fragmentation patterns of a molecule. researchgate.net By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the structure of the aglycone, the nature of the sugar moiety, and the position of the glycosidic linkage.

For a flavonoid glycoside like this compound, the MS/MS spectrum would be expected to show the loss of the allopyranoside sugar unit (a neutral loss of 162 Da) to yield a fragment ion corresponding to the epiafzelechin aglycone at m/z 275. Further fragmentation of the aglycone can provide characteristic ions that confirm its structure. The Retro-Diels-Alder (RDA) fragmentation is a common pathway for flavonoids, which involves the cleavage of the C-ring and provides valuable structural information about the A and B rings. researchgate.net

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Description
437.1442 275.0965 162.0477 Loss of the allopyranoside moiety
275.0965 139.0386 136.0579 RDA fragmentation of the epiafzelechin aglycone

Note: The fragment ion masses are theoretical and serve as a predictive guide for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are the foundational steps in structural analysis. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. msu.edu

For this compound, the ¹H NMR spectrum would display signals corresponding to the aromatic protons of the A and B rings of the epiafzelechin core, the protons of the heterocyclic C-ring, and the protons of the allopyranoside sugar moiety. Similarly, the ¹³C NMR spectrum would show 21 distinct signals, corresponding to each carbon atom in the molecule.

Table 3: Representative ¹H and ¹³C NMR Data for a Flavan-3-ol (B1228485) Glycoside

Position δC (ppm) δH (ppm, J in Hz)
Aglycone
2 ~80 ~5.0 (d)
3 ~75 ~4.2 (m)
4 ~28 ~2.8 (dd), 2.6 (dd)
5 ~157
6 ~96 ~6.0 (d)
7 ~158
8 ~95 ~6.0 (d)
9 ~155
10 ~102
1' ~131
2' ~129 ~7.3 (d)
3' ~115 ~6.8 (d)
4' ~159
5' ~115 ~6.8 (d)
6' ~129 ~7.3 (d)
Sugar Moiety
1'' ~102 ~4.8 (d)
2'' ~74 ~3.5 (m)
3'' ~77 ~3.6 (m)
4'' ~70 ~3.4 (m)
5'' ~76 ~3.8 (m)

Note: These are approximate chemical shift values for a representative compound and may differ for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure of complex molecules like this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the connection of adjacent protons within the same spin system, such as those in the sugar moiety and the aromatic rings. nanalysis.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. This is invaluable for assigning the carbon signals based on the assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range correlations between protons and carbons (typically over 2-3 bonds). HMBC is particularly important for connecting different spin systems, identifying quaternary carbons, and determining the glycosylation site by observing a correlation between the anomeric proton of the sugar and the carbon of the aglycone to which it is attached. ceitec.cz

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY establishes correlations between protons that are close in space, irrespective of whether they are bonded. This is vital for determining the relative stereochemistry of the molecule, for instance, the orientation of the sugar moiety with respect to the aglycone.

Through the combined interpretation of these 2D NMR spectra, the complete and unambiguous structural assignment of this compound can be achieved.

Solid-State NMR Spectroscopy for this compound Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their solid form, which can be crystalline, amorphous, or part of a larger insoluble matrix. nih.gov For a compound like this compound, which may exist in different polymorphic forms or as part of a complex biological matrix, ssNMR can provide unique structural information that is not accessible through solution-state NMR.

By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding, and the conformational preferences of the molecule in its solid-state packing. While there are no specific studies on the solid-state NMR of this compound found in the searched literature, this technique holds significant potential for characterizing its different solid forms and understanding its interactions within a biological context.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
(-)-epiafzelechin-3-O-beta-D-allopyranoside
Epiafzelechin

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Fourier Transform Infrared (FTIR) Spectroscopy Applications in this compound Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the chemical functionalities of a compound. kupdf.netrtilab.com The method involves passing infrared radiation through a sample; the molecules absorb radiation at frequencies corresponding to their natural vibrational modes. rtilab.com An FTIR spectrometer measures the absorbed radiation, and a Fourier transform converts the signal into a spectrum plotting absorbance versus wavenumber (cm⁻¹). specificpolymers.com This spectrum reveals the presence of specific functional groups, making it a crucial first step in structural elucidation. libretexts.orgwikipedia.org

For this compound, the FTIR spectrum is expected to display a series of characteristic absorption bands that correspond to the vibrations of its constituent parts: the epiafzelechin flavonoid core and the allopyranoside sugar moiety. Analysis of these bands allows for the confirmation of its chemical identity and structural integrity. masterorganicchemistry.com

Key Expected FTIR Absorption Bands for this compound:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3600-3200 cm⁻¹, characteristic of the stretching vibrations of the multiple hydroxyl (-OH) groups present on both the flavonoid and sugar rings. researchgate.net

Aromatic C-H Stretching: Weaker bands appearing just above 3000 cm⁻¹ are typically assigned to the stretching vibrations of C-H bonds within the aromatic rings of the flavonoid structure. masterorganicchemistry.com

Aliphatic C-H Stretching: Bands corresponding to the C-H stretching vibrations of the saturated carbon atoms in the pyran ring of epiafzelechin and the allopyranoside sugar are expected to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings of this compound would produce characteristic peaks in the 1650-1450 cm⁻¹ region. researchgate.net

C-O Stretching: Strong absorption bands in the 1260-1000 cm⁻¹ region are expected, corresponding to the C-O stretching vibrations of the various alcohol, ether, and glycosidic linkages within the molecule. researchgate.net

Aromatic Ring Vibrations: A band related to aromatic ring vibration may also be observed around 838 cm⁻¹. researchgate.net

The following interactive table summarizes the expected principal FTIR absorption bands for this compound based on its known functional groups.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchingPhenolic & Alcoholic -OH3600 - 3200Strong, Broad
C-H StretchingAromatic3100 - 3000Weak to Medium
C-H StretchingAliphatic (CH, CH₂)2950 - 2850Medium
C=C StretchingAromatic Ring1650 - 1450Medium to Strong
C-O StretchingAlcohols, Ethers, Glycoside1260 - 1000Strong

Raman Spectroscopy and its Complementary Vibrational Insights for this compound

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FTIR. researchgate.net The technique relies on the inelastic scattering of monochromatic light, typically from a laser. edinst.com When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy. nih.gov This energy difference corresponds to the vibrational energy levels of the molecule. edinst.com A key selection rule for Raman spectroscopy is that a vibration must cause a change in the molecule's polarizability to be "Raman active." edinst.com

This makes Raman particularly sensitive to non-polar bonds and symmetric vibrations, such as the C=C bonds in aromatic rings and the C-C backbone, which may be weak in an FTIR spectrum. mdpi.com For this compound, Raman spectroscopy can provide a detailed fingerprint, offering enhanced resolution of skeletal vibrations within its polycyclic structure. researchgate.net

Expected Raman Spectral Features for this compound:

Aromatic Ring Vibrations: The Raman spectrum of this compound is expected to be dominated by strong bands associated with the flavonoid's aromatic rings. Key vibrations include the C=C stretching modes of the polyene chain, typically appearing in the 1500–1570 cm⁻¹ range, and C-C stretching modes between 1130–1172 cm⁻¹. mdpi.com

Skeletal Deformations: The complex, low-frequency region of the Raman spectrum would contain a wealth of information about the skeletal deformations of the entire molecular structure, providing a highly specific fingerprint for identification.

C-H Bending and Stretching: Vibrations involving carbon-hydrogen bonds would also be present, complementing the data obtained from FTIR analysis.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational characteristics of this compound. While FTIR is excellent for identifying polar functional groups like -OH and C-O, Raman excels at characterizing the carbon skeleton and aromatic systems. rsc.org

X-ray Crystallographic Analysis of this compound

X-ray crystallography is the definitive experimental science for determining the precise three-dimensional atomic and molecular structure of a crystal. wikipedia.org The technique works by irradiating a crystalline sample with a beam of X-rays; the crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in specific directions. libretexts.org By measuring the angles and intensities of these diffracted beams, a crystallographer can generate a three-dimensional map of electron density within the crystal, from which the mean positions of atoms, their chemical bonds, bond lengths, and bond angles can be determined. wikipedia.orgcarleton.edu

Single-Crystal X-ray Diffraction Methodologies for this compound

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination, providing unambiguous information about atomic arrangement and stereochemistry. carleton.edubruker.com The methodology requires a high-quality single crystal of the target compound, typically at least 0.02 mm in each dimension. uhu-ciqso.es

The process for this compound would involve the following steps:

Crystallization: The first and often most challenging step is to grow a suitable single crystal of this compound. This involves dissolving the purified compound and slowly inducing crystallization from a supersaturated solution. nih.gov

Data Collection: The crystal is mounted on a goniometer in a diffractometer and cooled, often in a stream of liquid nitrogen, to minimize thermal vibration and radiation damage. libretexts.org It is then irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source) and rotated. uni-ulm.deyoutube.com A detector records the diffraction pattern—a series of reflection "spots"—at hundreds of different crystal orientations. nih.gov

Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed. The unit cell dimensions and crystal system are determined from the geometry of the diffraction pattern. nih.gov The primary challenge, known as the "phase problem," is then solved using computational methods to generate an initial electron density map. This map is refined until it is clear enough to build an atomic model of the this compound molecule. nih.gov

A successful SC-XRD analysis of this compound would yield precise data on its molecular conformation, including the planarity of its rings, the orientation of the sugar moiety relative to the flavonoid core, and the intramolecular hydrogen bonding network.

The table below illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment. As no published crystal structure for this compound is currently available in open crystallographic databases, this table serves as a template for the expected data.

ParameterDescriptionExample Value
Empirical FormulaThe chemical formula of the compound.C₂₁H₂₂O₉
Formula WeightThe molecular weight of the compound.418.39 g/mol
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic).Orthorhombic
Space GroupThe symmetry group of the crystal.P2₁2₁2₁
a, b, c (Å)The lengths of the unit cell axes.a = 8.0 Å, b = 14.3 Å, c = 22.6 Å
α, β, γ (°)The angles of the unit cell axes.α = 90°, β = 90°, γ = 90°
Volume (ų)The volume of the unit cell.2588.2 ų
ZThe number of molecules per unit cell.4
Density (calc)The calculated density of the crystal.1.150 Mg/m³
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.R1 = 0.042

Powder X-ray Diffraction for this compound Phase Characterization

Powder X-ray diffraction (PXRD or XRPD) is a rapid and non-destructive technique used primarily for the identification of crystalline phases in a bulk or powdered sample. carleton.educreative-biostructure.com Unlike SC-XRD, which analyzes a single crystal, PXRD examines a sample composed of countless tiny, randomly oriented crystallites. carleton.edu

When a beam of X-rays strikes the powdered sample, the random orientation of the crystallites ensures that some are always in the correct orientation to satisfy the Bragg condition (nλ=2d sinθ) for every possible set of crystal lattice planes. carleton.edu The result is not a pattern of discrete spots, but rather a series of concentric diffraction cones that are detected as peaks at specific 2θ angles. xrpd.eu The resulting one-dimensional diffractogram (intensity vs. 2θ) is a unique fingerprint for a specific crystalline solid. carleton.edu

Applications of PXRD for this compound would include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized or isolated batch of this compound against a reference pattern (either calculated from single-crystal data or from a standard sample) to confirm its identity and purity. carleton.edu

Polymorph Screening: Identifying if this compound can exist in different crystalline forms (polymorphs), which can have different physical properties. creative-biostructure.com

Quality Control: Ensuring batch-to-batch consistency in industrial production by verifying that the correct crystalline phase is being produced.

Advanced Crystallographic Methodologies and Software for this compound Structure Solution

The solution and refinement of a crystal structure from diffraction data are computationally intensive processes that rely on sophisticated algorithms and software. numberanalytics.com Once diffraction intensities are collected and corrected, the central "phase problem" must be solved to convert these intensities into an electron density map.

Key Methodologies:

Direct Methods & Dual-Space Methods: These are powerful ab initio algorithms used for solving the phase problem for small to medium-sized molecules like this compound. They use statistical relationships between the phases of the most intense reflections to derive an initial set of phases. numberanalytics.com

Charge Flipping: This is another iterative, real-space algorithm that can solve crystal structures, including complex ones, without prior chemical knowledge. numberanalytics.com

Prominent Crystallographic Software Suites:

SHELX: A set of programs that is considered the historical and current standard for small-molecule crystal structure solution (SHELXT, SHELXS) and refinement (SHELXL). rcsb.org

Olex2: A popular and user-friendly graphical interface that integrates various structure solution and refinement programs (including SHELX) into a seamless workflow. It provides powerful tools for model building and visualization. numberanalytics.com

APEX: A comprehensive software suite often bundled with diffractometers that handles the entire process from data collection and processing to structure solution and publication-ready report generation. bruker.com

PLATON: A multipurpose crystallographic tool used for a wide variety of tasks, including structure validation and analysis of intermolecular interactions.

For this compound, a typical workflow would involve using software like APEX to integrate the diffraction data, followed by a program like SHELXT (often called from within Olex2) to solve the structure using direct or dual-space methods. numberanalytics.combruker.com The resulting atomic model would then be refined against the experimental data using a least-squares minimization program like SHELXL to optimize atomic positions and thermal parameters, ultimately yielding a final, validated crystal structure. numberanalytics.com

Chemical Transformations, Reaction Pathways, and Mechanistic Studies of Propinqualin

Investigation of Propinqualin Chemical Reactivity and Stability

The reactivity of this compound is centered on two primary features: the O-glycosidic bond linking the sugar to the flavonoid aglycone and the phenolic hydroxyl groups on the A and B rings of the epiafzelechin core. The stability of the molecule is influenced by various environmental factors. The aglycone, (-)-epiafzelechin (B191172), is noted to be stable for at least two years when stored under appropriate conditions (-20°C). molnova.comlookchem.com

Key chemical reactions for this compound include:

Hydrolysis: The O-glycosidic bond is susceptible to cleavage, a reaction that can be catalyzed by either acids or specific enzymes (e.g., β-glucosidase). researchgate.net This hydrolytic cleavage yields the aglycone, (-)-epiafzelechin, and the sugar, D-allose. The rate and feasibility of this reaction depend significantly on the pH, temperature, and the presence of catalysts. researchgate.netakjournals.com While acid hydrolysis can be effective, harsh conditions may lead to the subsequent degradation of the liberated aglycone. researchgate.net It is a general characteristic that O-glycosidic bonds, such as the one in this compound, are less stable than C-glycosidic bonds found in other flavonoids. mdpi.com

Oxidation: The phenolic hydroxyl groups of the epiafzelechin structure make this compound susceptible to oxidation. This reactivity is the foundation of its antioxidant properties. researchgate.netmedchemexpress.com Oxidation can be initiated by various agents, including free radicals and metal ions. For instance, interaction with ferric ions (Fe³⁺) can lead to the formation of a complex, followed by an internal redox reaction where the flavonoid is oxidized and the iron is reduced. colloid.nl This process can generate semiquinone and quinone species, which may undergo further degradation or polymerization reactions. colloid.nl

FactorEffect on this compound StabilityPrimary Transformation
pHUnstable under strong acidic or alkaline (pH > 8) conditions. researchgate.netsigmaaldrich.comAcid- or base-catalyzed hydrolysis of the glycosidic bond; oxidation of phenolic groups at high pH.
TemperatureIncreased temperature accelerates degradation reactions. researchgate.netakjournals.comIncreases the rate of both hydrolysis and oxidation.
EnzymesSusceptible to specific glycosidases (e.g., from gut microbiota or plant tissues). researchgate.netnih.govEnzymatic hydrolysis of the glycosidic bond.
LightCan be unstable upon exposure to light, particularly UV radiation.Photo-oxidation of the flavonoid structure.
Metal IonsCan form complexes with metal ions (e.g., Fe³⁺, Cu²⁺), which can catalyze oxidation. colloid.nlMetal-catalyzed oxidation and potential polymerization.
OxygenSusceptible to oxidation, especially when exposed to atmospheric oxygen over long periods. sigmaaldrich.comOxidation of phenolic hydroxyl groups.

Elucidation of Specific Reaction Pathways Involving this compound

While specific pathway maps for this compound are not detailed in the literature, its involvement in several key transformation routes can be confidently inferred from its structure and classification as a natural flavonoid glycoside. naturalproducts.netnaturalproducts.net

Hydrolytic Degradation Pathway: The most direct degradation pathway for this compound is the hydrolysis of its 3-O-glycosidic bond. This reaction breaks the molecule into its constituent parts: (-)-epiafzelechin and D-allose. This can occur during food processing, in acidic environments like the stomach, or through enzymatic action in the oral cavity or intestines. researchgate.netnih.gov

Oxidative Transformation Pathway: As an antioxidant, this compound is designed to undergo oxidation. This pathway involves the transfer of hydrogen atoms or electrons from its phenolic hydroxyl groups to reactive oxygen species. researchgate.netnih.gov The initial oxidation product is a flavonoid radical, which is more stable than the initial radical due to resonance delocalization. This radical can be further oxidized to a quinone. colloid.nl These quinones are highly reactive and can participate in subsequent reactions, including polymerization or degradation into smaller phenolic acids.

Biosynthesis Pathway: In its parent plant, this compound is synthesized via the complex flavonoid metabolic pathway. nih.gov This network begins with the amino acid phenylalanine, which is converted through the general phenylpropanoid pathway to produce coumaroyl-CoA. Key enzymes like chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) then form the core flavanone (B1672756) skeleton. nih.gov A series of subsequent enzymatic steps, including hydroxylation, reduction, and finally glycosylation by a glycosyltransferase enzyme using a sugar donor like UDP-allose, leads to the final structure of this compound.

The mechanisms of the primary reactions involving flavonoids are well-studied, providing a strong basis for understanding how this compound transforms.

Mechanism of Acid-Catalyzed Hydrolysis: The hydrolysis of the O-glycosidic bond in this compound under acidic conditions follows a well-established mechanism. The reaction begins with the protonation of the glycosidic oxygen atom. This makes the aglycone (epiafzelechin) a better leaving group. The departure of the aglycone generates a resonance-stabilized oxocarbenium ion on the allose ring. Finally, a water molecule acts as a nucleophile, attacking the anomeric carbon to form the hemiacetal of allose, releasing the free aglycone.

Mechanisms of Antioxidant Action: The radical-scavenging activity of this compound can proceed through several mechanisms, with the favored path depending on factors like the solvent and pH. mdpi.com

Hydrogen Atom Transfer (HAT): In this one-step mechanism, a phenolic hydroxyl group (Ar-OH) directly transfers its hydrogen atom to a free radical (R•), neutralizing it and forming a stable flavonoid radical (Ar-O•). acs.org Computational studies suggest this is the predominant mechanism in non-polar environments. mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): This two-step mechanism is favored in polar, aqueous solutions. mdpi.comnih.gov First, the flavonoid deprotonates to form a phenoxide anion (Ar-O⁻). This anion then donates an electron to the free radical, resulting in the same flavonoid radical and an anionic form of the radical scavenger's target. nih.gov

Quantitative data on the reaction kinetics and thermodynamics of this compound itself are not available. However, studies on analogous flavonoid glycosides provide valuable insights into the rates and energy changes associated with its transformations.

Reaction Kinetics: The hydrolysis of flavonoid glycosides is a first-order reaction, with rates that depend on the structure of the aglycone, the type of sugar, and the conditions. akjournals.com For example, the rate constants for the acid hydrolysis of various flavonoid-3-glycosides are on the order of 10⁻² min⁻¹. akjournals.com Enzymatic hydrolysis can be much faster, with studies on quercetin-4'-glucoside in saliva showing detectable aglycone formation within minutes. nih.gov The table below presents kinetic data for the hydrolysis of related flavonoid glycosides, which serves as an approximation for the behavior of this compound.

Kinetic Data for Acid Hydrolysis of Structurally Related Flavonoid Glycosides
CompoundGlycosidic LinkageRate Constant (k) (min⁻¹)Reference
Isoquercitrin (Quercetin-3-glucoside)3-O-glucoside1.56 x 10⁻² akjournals.com
Avicularin (Quercetin-3-arabinoside)3-O-arabinoside1.90 x 10⁻² akjournals.com
Rutin (B1680289) (Quercetin-3-rhamnoglucoside)3-O-rhamnoglucoside1.06 x 10⁻² akjournals.com
Naringin (Naringenin-7-rhamnoglucoside)7-O-rhamnoglucoside1.09 x 10⁻² akjournals.com

Note: Data collected under specific acid hydrolysis conditions (60°C or 80°C). Rates are highly dependent on experimental conditions.

Thermodynamics: Thermodynamic analyses consistently show that the antioxidant reactions of flavonoids are energetically favorable. researchgate.netnih.gov Both the HAT and SPLET mechanisms for scavenging free radicals are typically exergonic, meaning they release energy and proceed spontaneously. nih.gov Theoretical studies calculate the bond dissociation enthalpy (BDE) for the phenolic -OH groups and the proton affinity (PA) and electron transfer enthalpy (ETE) for the SPLET mechanism to predict reactivity. nih.gov A key thermodynamic principle for chain-breaking antioxidants like flavonoids is that the total enthalpy change for donating hydrogen atoms must be significantly lower than the energy required to break the bond in the species being attacked, making the transfer thermodynamically favorable. tandfonline.com

Mechanistic Hypotheses and Experimental Validation for this compound Reactions

Role of this compound in Complex Chemical Reaction Networks

This compound does not exist in isolation but functions as a component within intricate chemical networks, both in biological systems and in other contexts.

Metabolic Networks: In plants, this compound is a product of the vast and interconnected flavonoid metabolic network. nih.govresearchgate.net This network is highly regulated, with the flow of intermediates being directed toward the synthesis of different classes of flavonoids in response to developmental cues and environmental stresses like pathogen attack or UV radiation. nih.gov

Antioxidant Reaction Networks: In biological systems or food matrices, this compound can act as a potent antioxidant, participating in complex networks of redox reactions. It can neutralize multiple free radicals, and the resulting flavonoid radical can be regenerated back to its original form by other antioxidants like ascorbic acid (Vitamin C), or it can react with other radicals. This creates a cascade of reactions that protects vital molecules like lipids, proteins, and DNA from oxidative damage.

Metal-Phenolic Networks: In environments containing metal ions, such as iron-fortified foods, flavonoids like this compound can participate in the formation of metal-phenolic networks. colloid.nl These networks begin with the coordination of the flavonoid to the metal ion, which can be followed by redox reactions, degradation, and oxidative coupling to form complex, often colored, polymeric structures. colloid.nl Mass spectrometry-based molecular networking is a modern technique used to visualize these complex mixtures, clustering structurally related molecules like this compound with other flavonoids based on their fragmentation patterns, thereby mapping their place within the chemical network of a natural extract. acs.org

Computational Chemistry and Molecular Modeling of Propinqualin

Quantum Chemical Calculations for Propinqualin Electronic Structure and Reactivity

There is currently no published research on the quantum chemical calculations of this compound. Such studies, which often utilize Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. wikipedia.orgnih.gov For a molecule like this compound, these calculations could provide insights into its electron density distribution, the energies of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential surface. plantaedb.comnih.gov This information is crucial for predicting the molecule's reactivity, including its most likely sites for electrophilic and nucleophilic attack, and its potential to act as an antioxidant. pitt.eduyoutube.com Without dedicated studies, these properties remain speculative for this compound.

In Silico Prediction and Exploration of this compound Reaction Pathways and Intermediates

The scientific literature lacks any in silico prediction of reaction pathways involving this compound. Computational methods can be used to explore potential metabolic transformations, degradation pathways, or synthetic routes. youtube.comctdbase.org By modeling potential reactions, researchers can identify likely intermediates and transition states, providing a theoretical framework for experimental studies. researchgate.netnih.govnih.gov For this compound, this could involve predicting its metabolism by human enzymes or its degradation under various conditions, but this work has not yet been undertaken. nih.gov

Application of Advanced Computational Algorithms in this compound Research

There is no evidence of advanced computational algorithms, such as those involving machine learning or artificial intelligence, being applied to the study of this compound. arxiv.orgnaturalproducts.net These advanced methods are increasingly used in drug discovery and materials science to predict properties, screen large virtual libraries, and identify novel compounds with desired activities based on structural features. The application of such algorithms to this compound or related flavonoids could accelerate the discovery of their potential therapeutic applications, but this remains a future prospect.

Supramolecular Chemistry and Intermolecular Interactions of Propinqualin

Non-Covalent Interactions Governing Propinqualin Assemblies

The self-assembly and interaction of this compound with its environment are dictated by a combination of non-covalent forces, including hydrogen bonding, π-π stacking, and other weaker intermolecular forces. nih.govbiorxiv.org These interactions are fundamental to the formation of organized supramolecular structures. researchgate.net

This compound's structure, featuring numerous hydroxyl (-OH) groups on both the flavan-3-ol (B1228485) core and the allopyranoside moiety, makes it an excellent candidate for forming extensive hydrogen bonding networks. nih.govnih.gov Hydrogen bonds are a specialized form of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. rsc.org These bonds can be both intramolecular (within the same molecule) and intermolecular (between different molecules). rsc.org

In flavonoid structures analogous to this compound, intramolecular hydrogen bonding is common, for instance, between the hydroxyl groups of the B ring and the 3-OH group, which can influence the molecule's conformation. nih.gov Intermolecular hydrogen bonds are crucial for the assembly of multiple this compound molecules, leading to the formation of larger aggregates. The glycosidic portion of the molecule, with its multiple hydroxyl groups, significantly contributes to these interactions, potentially forming a "sugar backbone" on the exterior of a self-assembled structure. biorxiv.org The presence and orientation of these hydroxyl groups are critical in defining the geometry and stability of the resulting supramolecular architectures. Studies on related flavonoid glycosides have shown that the 7-OH group is typically more acidic than the 5-OH group due to hydrogen bonding between the 5-OH and the carbonyl oxygen at position 4, influencing its role in hydrogen bond donation. researchgate.net

Table 1: Potential Hydrogen Bonding Sites in this compound

Functional Group Location Role in Hydrogen Bonding
Hydroxyl (-OH) A, B, and C rings of the epiafzelechin core Donor and Acceptor
Hydroxyl (-OH) Allopyranoside moiety Donor and Acceptor

This table is generated based on the known structure of this compound and general principles of hydrogen bonding in flavonoids.

The aromatic rings within the this compound structure are capable of engaging in π-π stacking interactions. scirp.org These non-covalent interactions occur between the electron-rich π-systems of aromatic rings and are a significant driving force in the self-assembly of many organic molecules, including flavonoids. researchgate.net The flavonoid core of this compound, consisting of the A, B, and C rings, provides the necessary aromatic surfaces for these interactions. biorxiv.org

Molecular dynamics simulations of other flavonoids have revealed that they can self-assemble into highly ordered structures through π-stacking of their core polyphenolic substructures. researchgate.net This stacking can resemble the arrangement of base pairs in nucleic acids. biorxiv.org The stability and geometry of these stacked arrangements can be influenced by substituents on the aromatic rings and the relative orientation of the interacting molecules, which can adopt eclipsed or staggered conformations. scirp.org For phenolic systems, these interactions are affected by intermolecular rotation, with certain dihedral angles leading to more stable configurations. scirp.org The presence of the bulky allopyranoside group in this compound would likely influence the geometry of π-π stacking, potentially favoring arrangements where steric hindrance is minimized.

Beyond hydrogen bonding and π-π stacking, other weak intermolecular forces contribute to the stability of this compound assemblies. These include:

Hydrophobic interactions: The aromatic rings of this compound have a hydrophobic character. In aqueous environments, the tendency of these hydrophobic regions to minimize contact with water can drive the aggregation of this compound molecules. nih.govnih.gov

C-H···π interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and a π-system acts as the acceptor. These interactions are increasingly recognized as important in the structure and recognition of biological and chemical systems. capes.gov.br

π-π Stacking Interactions of this compound Moieties

Molecular Recognition Phenomena Involving this compound

Molecular recognition refers to the specific binding of a "guest" molecule to a complementary "host" molecule through non-covalent interactions. rsc.org The structural and electronic features of this compound make it a candidate for participating in such phenomena, both as a potential host and, more likely, as a guest that can be recognized by larger biological molecules or synthetic hosts.

Host-guest chemistry involves the formation of a complex between a host molecule with a binding cavity and a guest molecule that fits within it. jst.go.jp While specific host-guest studies involving this compound are scarce, research on structurally similar flavan-3-ols like catechin (B1668976) and epicatechin provides valuable insights. These molecules have been shown to form inclusion complexes with host molecules such as cyclodextrins. researchgate.netresearchgate.netnih.gov

Table 2: Research Findings on Host-Guest Chemistry of Related Flavonoids

Flavonoid Guest Host Molecule Key Findings Reference
(+)-Catechin β-Cyclodextrin The A-ring projects onto the 2-OH/3-OH face and the B-ring from the 6-OH face. capes.gov.br
(-)-Epicatechin β-Cyclodextrin Forms a more stable complex than (+)-catechin. capes.gov.br

This table summarizes findings from studies on flavonoids structurally related to this compound.

The principles of complementarity and selectivity are central to molecular recognition. rsc.org Complementarity refers to the matching of shape, size, and chemical properties (e.g., hydrogen bonding sites, hydrophobic patches) between the host and guest. Selectivity is the ability of a host to bind a specific guest more strongly than others.

In the context of this compound, these principles are highly relevant to its interactions with biological targets such as proteins and enzymes. chanrejournals.com The specific arrangement of hydroxyl groups and aromatic rings in this compound creates a unique three-dimensional pattern of interaction points. For a protein to bind this compound selectively, its binding site must have a complementary arrangement of amino acid residues that can form hydrogen bonds, engage in π-π stacking, and establish hydrophobic contacts with the this compound molecule. rsc.orgresearchgate.net

Molecular docking studies on other flavonoids have shown that they can bind to the active sites of enzymes through a combination of hydrogen bonds and hydrophobic interactions. chanrejournals.commdpi.com For example, epicatechin has been shown to form hydrogen bonds with specific amino acid residues within the active site of certain proteins. mdpi.com The glycoside moiety of this compound adds another layer of complexity and potential for specific interactions, which can be recognized by the binding partner, thereby enhancing binding affinity and selectivity. nih.gov

Host-Guest Chemistry Approaches with this compound

Self-Assembly of this compound-based Supramolecular Structures

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the self-assembly of supramolecular structures based on the chemical compound this compound. While the principles of molecular self-assembly are well-established, involving spontaneous organization of molecules through non-covalent interactions, dedicated studies on this compound's capacity to form such higher-order structures are not available in the provided search results. leibniz-fmp.deyoutube.com The formation of these architectures is driven by a variety of intermolecular forces, including hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects, which dictate the final geometry and stability of the resulting assembly. rsc.orgwikipedia.orgdrhuang.com

Formation Mechanisms of Supramolecular Polymers Involving this compound

There is no available research in the search results that details the formation mechanisms of supramolecular polymers specifically involving this compound as a monomeric unit. The formation of supramolecular polymers typically proceeds through mechanisms such as step-growth or chain-growth polymerization, governed by the thermodynamics of reversible non-covalent bonds. wikipedia.org The process can be influenced by factors like concentration, temperature, and solvent polarity, which can shift the equilibrium between the monomeric and polymeric states. diva-portal.org However, without experimental or computational studies on this compound, any discussion of its specific polymerization behavior would be purely speculative.

Table 1: General Mechanisms of Supramolecular Polymerization This table is for illustrative purposes based on general principles of supramolecular chemistry, as no specific data for this compound was found.

Mechanism Type Description Driving Interactions
Isodesmic (Step-growth) All association steps have the same equilibrium constant. This leads to a broad distribution of polymer lengths. nih.gov Hydrogen bonding, π-π stacking
Cooperative (Chain-growth) Involves distinct nucleation and elongation steps. The initial formation of a nucleus is less favorable than the subsequent addition of monomers. nih.gov Strong, directional interactions
Seeded Polymerization The addition of pre-formed aggregates (seeds) bypasses the slow nucleation phase, leading to rapid elongation. wikipedia.org Host-guest interactions, Metal coordination

Advanced Characterization of this compound Supramolecular Assemblies

As no studies on the formation of supramolecular assemblies from this compound were identified, there is consequently no information on their characterization. The characterization of supramolecular structures typically employs a suite of advanced analytical techniques to elucidate their morphology, size, and the underlying intermolecular interactions. leibniz-fmp.dersc.org Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology of the assemblies, while Dynamic Light Scattering (DLS) can determine their size distribution in solution. researchgate.net Spectroscopic methods like NMR and FTIR provide insights into the specific non-covalent interactions holding the structures together. rsc.orgmdpi.com

Table 2: Techniques for Characterizing Supramolecular Assemblies This table outlines common characterization methods used in supramolecular chemistry, as no specific applications for this compound were found.

Technique Information Obtained
Transmission Electron Microscopy (TEM) High-resolution imaging of the morphology and internal structure of assemblies. researchgate.netnih.gov
Scanning Electron Microscopy (SEM) Provides information on the surface topography and shape of the assembled structures. rsc.org
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates molecular structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, in solution. leibniz-fmp.dersc.org
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups and changes in vibrational modes upon assembly, indicating the presence of specific intermolecular interactions. mdpi.com
X-ray Diffraction (XRD) Determines the crystalline structure and packing of molecules within the assembly. rsc.org
Atomic Force Microscopy (AFM) High-resolution imaging of surface topography at the nanoscale.

Upon conducting a thorough investigation for the chemical compound "this compound," it has been determined that this is a naturally occurring flavonoid glycoside. It was first isolated from the rhizomes of the plant Drynaria propinqua. nih.govsilae.it Its chemical structure has been identified as (-)-epiafzelechin-3-O-beta-D-allopyranoside. nih.govontosight.ai

However, the global scientific literature, including scholarly articles and chemical research databases, provides no information regarding the chemical synthesis or processing of this compound. The existing research is limited to its isolation from natural plant sources nih.govsilae.itontosight.airesearchgate.net, its identification nih.govresearchgate.net, and some preliminary investigation into its biological activities, such as its antioxidant properties. ijpsr.comresearchgate.net

Consequently, there is no available data or research on the application of green chemistry principles to the production of this compound. Specific topics requested, such as atom economy maximization, the use of safer solvents, energy efficiency in its chemical processes, the utilization of renewable feedstocks for its precursors, and catalytic methodologies like nanocatalysis for its synthesis, are not documented in the current body of scientific knowledge.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the provided outline. The foundational research on the synthesis of this compound, which would be a prerequisite for studies into its green chemistry applications, does not appear to have been conducted or published.

Green Chemistry Approaches in Propinqualin Synthesis and Processing

Novel Green Synthetic Techniques for this compound (e.g., Microwave, Ultrasonication, Mechanochemistry)

This compound, identified as the natural product (-)-epiafzelechin-3-O-beta-D-allopyranoside, is a flavonoid glycoside primarily isolated from plant sources such as Drynaria propinqua. ekb.egnih.gov Its aglycone part, epiafzelechin, belongs to the flavan-3-ol (B1228485) class of flavonoids. While the direct total synthesis of this compound via novel green techniques is not extensively documented, these methods are widely and effectively applied to the synthesis of its core flavonoid and benzopyran structures. nih.govunideb.hu The principles of green chemistry, which encourage the reduction of hazardous substances, energy consumption, and waste, are well-exemplified by the use of microwave irradiation, ultrasonication, and mechanochemistry in flavonoid synthesis. These techniques offer significant advantages over classical synthetic methods, including dramatically reduced reaction times, improved energy efficiency, and often higher product yields.

The typical synthesis of the flavonoid skeleton involves two key stages: first, the formation of a chalcone (B49325) (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation, and second, the oxidative cyclization of the chalcone to form the characteristic fused-ring benzopyran system. Green chemistry techniques have been successfully applied to both stages of this process.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, leading to a rapid and efficient transfer of energy directly to polar molecules. globalresearchonline.net This results in significantly accelerated reaction rates, often reducing multi-hour or even multi-day processes to mere minutes. globalresearchonline.netnepjol.info This technique has been effectively used for synthesizing chalcones and their subsequent cyclization to form flavones and other benzopyran derivatives. nih.govresearchgate.net

In the synthesis of chalcones, which are precursors for flavonoids, microwave activation has been employed in solvent-free conditions. nih.gov For instance, the condensation of various aryl ketones and aldehydes can be achieved using iodine-impregnated neutral alumina (B75360) as a catalyst under microwave irradiation, producing a range of substituted chalcones in excellent yields (79-95%) in under two minutes. nih.gov This method is particularly attractive for creating polyhydroxychalcones, which are direct precursors to the flavonoid core. nih.gov

Following chalcone formation, microwave irradiation is highly effective for the cyclization step. The conversion of 2'-hydroxychalcones into flavanones, a key structural component of the this compound aglycone, can be accomplished with acetic acid under microwave conditions in as little as 30 minutes, with yields reaching up to 82%. nepjol.info Similarly, the oxidative cyclization of 2'-hydroxychalcones to flavones using reagents like hydrogen peroxide and sodium hydroxide (B78521) can be completed within seven minutes under microwave heating, a substantial improvement over conventional methods. researchgate.netiosrphr.org

Table 1: Examples of Microwave-Assisted Synthesis of Flavonoid Precursors and Cores
Reaction TypeReactantsCatalyst/MediumTimeYield (%)Reference
Chalcone SynthesisSubstituted Aryl Ketones + AldehydesIodine/Alumina (Solvent-free)< 2 min79-95% nih.gov
Flavanone (B1672756) Synthesis2'-HydroxychalconesAcetic Acid~ 30 minup to 82% nepjol.info
Flavone Synthesis2'-HydroxychalconesH₂O₂ / NaOH / Ethanol (B145695)7 minGood researchgate.net
Benzopyran SynthesisAromatic Aldehydes + Methyl Cyanoacetate + 1,3-CyclohexadioneWater (Catalyst-free)10 min89-98% nih.gov

Ultrasonication

This technique is particularly effective for the Claisen-Schmidt condensation reaction used to synthesize chalcones. researchgate.net By irradiating a mixture of substituted acetophenones and benzaldehydes in the presence of a base like potassium hydroxide, chalcones can be formed with high yields (up to 90.4%) in significantly shorter reaction times compared to silent (non-ultrasound) conditions. ekb.egnih.gov The use of ultrasound is considered a greener route as it reduces energy consumption and simplifies the synthesis process. ekb.eg Research has shown that combining ultrasound with heterogeneous catalysts, such as alkali-doped activated carbons, can lead to excellent activities and selectivities in chalcone synthesis, even in the absence of a solvent. researchgate.net

Table 2: Examples of Ultrasound-Assisted Synthesis of Chalcones
ReactantsCatalyst/MediumMethodTimeYield (%)Reference
4-Methyl Acetophenone + Substituted BenzaldehydesNaOH / EthanolUltrasonication20-30 min76.7-90.4% ekb.eg
4-Methyl Acetophenone + Substituted BenzaldehydesNaOH / EthanolConventional Stirring120 min65.4-78.2% ekb.eg
Morpholine/Quinoline Ketones + AldehydesKOH / EthanolUltrasonicationNot Specified20-89% nih.gov
Chloro-substituted 2-acetyl-1-naphthol + Aromatic AldehydesAlkali / EthanolUltrasonication10-11 min80-85% ijpbs.com

Mechanochemistry

Mechanochemistry involves the use of mechanical force, typically through ball milling or grinding, to induce chemical reactions. tandfonline.com This approach often eliminates the need for bulk solvents, aligning perfectly with the principles of green chemistry by reducing waste and avoiding hazardous substances. tandfonline.comresearchgate.net Reactions are performed in the solid state, sometimes with a catalytic amount of liquid, a technique known as liquid-assisted grinding (LAG).

The Claisen-Schmidt condensation for synthesizing chalcones is highly amenable to mechanochemical methods. The efficient grinding of aryl aldehydes and acetophenones with a solid base catalyst like potassium hydroxide (KOH) or barium hydroxide (Ba(OH)₂) in the absence of any solvent has been demonstrated. tandfonline.com An eco-friendly, one-step mechanochemical synthesis of indole (B1671886) hybrid chalcones was achieved via LAG, requiring only a small amount of ethanol and reaction times of just 15-60 minutes. tandfonline.com This highlights the notable advantages of mechanochemistry, namely the minimal use of organic solvents and significantly shorter reaction times compared to conventional solution-based methods. While less common for the subsequent cyclization to flavonoids, mechanochemistry represents a powerful green tool for the synthesis of the essential chalcone precursors.

Table 3: Examples of Mechanochemical Synthesis of Chalcones
ReactantsCatalyst/ConditionsTimeYieldReference
1-Methylindole-3-carboxaldehyde + Substituted AcetophenonesKOH / Liquid-Assisted Grinding (Ethanol)15-60 minGood to Excellent tandfonline.com
Aryl Aldehydes + AcetophenonesAnhydrous Ba(OH)₂ / Grinding (mortar & pestle)Not SpecifiedEfficient tandfonline.com
Aryl Aldehydes + AcetophenonesAnhydrous KOH / Grinding (mortar & pestle)Not SpecifiedEfficient tandfonline.com

Propinqualin in Materials Science and Nanotechnology Chemical Synthesis Aspects

Integration of Propinqualin into Advanced Materials and Composites

The integration of natural compounds like flavonoids into polymeric and composite materials is an expanding area of research, aimed at imparting specific functionalities such as antioxidant or antimicrobial properties to the final product. The chemical structure of this compound, rich in hydroxyl groups, makes it a candidate for incorporation into various material matrices.

Detailed Research Findings: While direct studies on this compound integration are not yet prevalent, research on other flavonoids provides a clear blueprint. Flavonoids can be incorporated into materials like poly(vinyl alcohol) (PVA) and graphene oxide (GO) nanocomposites. sciforum.net The phenolic and flavonoid compounds can act as crystallization agents and are typically dispersed within the polymer matrix. sciforum.net This integration can enhance the mechanical properties of the material; for instance, PVA/GO films loaded with plant extracts containing flavonoids have shown superior tensile strength and elongation at break compared to neat PVA films. sciforum.net

The chemical modification of resins and polymers is a key strategy for incorporating molecules like this compound. bizente.eumdpi.com Techniques such as grafting or copolymerization can be employed to chemically bond this compound to a polymer backbone. mdpi.com This covalent attachment would ensure the long-term stability and functionality of the flavonoid within the material, preventing leaching. For example, the hydroxyl groups on this compound could react with functional groups on a polymer, such as epoxides or isocyanates, to form stable ether or urethane (B1682113) linkages, respectively. This approach is analogous to the chemical modification of lignin, another natural polyphenol, to create functional additives for composite materials. mdpi.com

The development of Covalent Adaptable Networks (CANs) in thermoset resins offers another innovative route. bizente.eu this compound could potentially be integrated into these networks, where reversible bonds would allow for the material to be reprocessed or degraded in a controlled manner, contributing to a circular economy for composite materials. bizente.eu

Interactive Data Table: Potential Integration Strategies for this compound

Integration MethodPolymer Matrix ExamplePotential Bonding ChemistryExpected Outcome
Physical Blending Poly(vinyl alcohol) (PVA)Hydrogen bondingEnhanced mechanical properties, antioxidant activity
Copolymerization PolyurethanesUrethane linkages via hydroxyl groupsPermanent integration, tailored properties
Grafting Unsaturated PolyestersFree-radical polymerizationSurface modification, functional composites
CAN Integration Epoxy ResinsReversible covalent bondsRecyclable thermosets with embedded functionality

Nanomaterial-Assisted Synthesis of this compound and its Derivatives

Currently, this compound is obtained through extraction from natural plant sources. ontosight.ai The concept of using nanomaterials to assist in the synthesis of complex organic molecules is an emerging field. While there is no specific research on the nanomaterial-assisted synthesis of this compound, the principles of nanocatalysis could theoretically be applied. Nanoparticles, with their high surface-area-to-volume ratio, can serve as highly efficient catalysts or catalyst supports for multi-step organic reactions, potentially enabling more efficient and selective synthesis of this compound and its derivatives in a laboratory setting.

A more developed area of research is the use of flavonoids themselves in the synthesis of nanoparticles. This "green synthesis" approach leverages the reducing and capping capabilities of flavonoids to produce metal nanoparticles from their precursor salts. The polyhydroxy structure of flavonoids like this compound makes them excellent candidates for this process. taylorfrancis.com

Detailed Research Findings: Flavonoids such as quercetin (B1663063) and rutin (B1680289) have been successfully used to synthesize silver nanoparticles (AgNPs), while others like kaempferol (B1673270) and genistein (B1671435) are used for gold nanoparticle (AuNPs) synthesis. taylorfrancis.com The hydroxyl groups on the flavonoid molecule are responsible for the reduction of metal ions (e.g., Ag⁺ to Ag⁰ or Au³⁺ to Au⁰). utm.my Following reduction, the flavonoid molecules can adsorb onto the surface of the newly formed nanoparticles, acting as capping agents that prevent aggregation and provide stability. utm.my

The mechanism often involves the oxidation of the hydroxyl groups on the flavonoid's B and C rings, which in turn reduces the metal ions. utm.my The remaining part of the flavonoid can then stabilize the nanoparticle. This green synthesis method is cost-effective, environmentally friendly, and produces nanoparticles that are often biocompatible due to the natural capping agent. utm.my Given its structure as a flavan-3-ol (B1228485) glycoside, this compound possesses the necessary hydroxyl groups to participate in similar reduction and stabilization processes for creating metal nanoparticles.

Chemical Aspects of this compound-Modified Nanostructures

The modification of nanostructures with flavonoids is a strategy to enhance their therapeutic efficacy and create hybrid materials with unique properties. researchgate.net Encapsulating flavonoids in nanocarriers or attaching them to the surface of nanoparticles can improve their solubility, stability, and bioavailability. researchgate.netnih.gov

Detailed Research Findings: Flavonoids can be loaded into various nanocarriers, including polymeric nanoparticles, liposomes, and nanogels. nih.govmdpi.com For instance, flavonoid-based nanogels can be formed using methods like ionic gelation, where a polymer is crosslinked in the presence of the flavonoid, encapsulating it within the nanostructure. mdpi.com This encapsulation protects the flavonoid from degradation and allows for controlled release. mdpi.com

Hybrid nanocomposites are another important area. Quercetin-based hybrid nanocomposites have been developed with metallic and organic nano-cocomposites for applications in drug delivery and biosensing. researchgate.net Similarly, nanocomposites of reduced graphene oxide conjugated with gold nanoparticles and coated with the flavonoid hesperetin (B1673127) have shown enhanced antibacterial activity. nih.gov

The chemical attachment of flavonoids to nanoparticles often involves the flavonoid's hydroxyl groups. These can form coordinate bonds with metal surfaces or can be used for covalent conjugation to functionalized nanoparticles. utm.my The resulting flavonoid-modified nanostructures exhibit the properties of both the nanoparticle core (e.g., plasmonic or magnetic properties) and the flavonoid shell (e.g., antioxidant or targeting capabilities). While specific studies on this compound-modified nanostructures are yet to be conducted, the extensive research on other flavonoids provides a solid foundation for predicting that this compound could be effectively used to create functional nanohybrids for a variety of applications in materials science and nanomedicine.

Interactive Data Table: Flavonoid-Modified Nanoparticle Systems

Flavonoid ExampleNanoparticle TypeSynthesis/Modification MethodApplication
Quercetin, Rutin Silver Nanoparticles (AgNPs)Green synthesis (reduction/capping)Antibacterial agents taylorfrancis.com
Kaempferol, Genistein Gold Nanoparticles (AuNPs)Green synthesis (reduction/capping)Anticancer, antiangiogenic activities taylorfrancis.com
Hesperetin Gold/Reduced Graphene OxideConjugation to pre-formed nanocompositeEnhanced antibacterial activity nih.gov
Various Flavonoids Polymeric NanoparticlesEncapsulation (e.g., ionic gelation)Improved bioavailability, drug delivery nih.govmdpi.com

Future Directions and Emerging Research Frontiers for Propinqualin Chemical Investigations

Deeper Mechanistic Understanding of Propinqualin Chemical Reactivity and Stability

A comprehensive understanding of the reaction mechanisms and stability profile of this compound is crucial for its effective application and handling. Future research will delve into detailed kinetic and thermodynamic studies of its characteristic reactions. The use of advanced spectroscopic techniques, such as in-situ NMR and stopped-flow UV-Vis spectroscopy, will enable the real-time monitoring of reaction intermediates and transition states. Computational chemistry will play a vital role in complementing experimental findings, providing insights into reaction energy profiles and the electronic factors governing the reactivity of this compound. Stability studies will also be expanded to include a wider range of conditions, including exposure to light, air, and various pH levels, to establish a complete stability profile.

Advancements in High-Throughput Structural Elucidation Techniques for this compound

The unambiguous determination of the three-dimensional structure of this compound and its derivatives is fundamental to understanding its properties. While traditional techniques like single-crystal X-ray diffraction provide definitive structural information, they are often time-consuming. Future research will focus on the implementation of high-throughput structural elucidation methods. Microcrystal electron diffraction (MicroED) is an emerging technique that can determine the structure of molecules from nanocrystals, which are often easier to obtain than large single crystals. The continued development of sophisticated NMR techniques, such as residual dipolar coupling (RDC) analysis and solid-state NMR, will also provide valuable structural information in solution and the solid state, respectively.

Predictive Modeling and Artificial Intelligence Applications in this compound Chemical Research

The integration of predictive modeling and artificial intelligence (AI) is set to revolutionize the study of this compound. Machine learning algorithms can be trained on existing experimental data to predict the properties and reactivity of novel this compound analogues, thereby accelerating the discovery of new compounds with desired characteristics. AI can also be employed to optimize reaction conditions for the synthesis of this compound, leading to improved yields and reduced experimental effort. The development of accurate quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models will be a key focus, enabling the in-silico screening of large virtual libraries of this compound derivatives.

Exploration of New Chemical Transformations and Reactivity Pathways for this compound

Expanding the synthetic utility of this compound requires the discovery of new chemical transformations and reactivity pathways. Future research will explore the reactivity of this compound with a diverse range of reagents and under various catalytic conditions. This includes investigating its potential in novel cycloaddition reactions, cross-coupling reactions, and late-stage functionalization reactions. The unique electronic and steric properties of the this compound core will be leveraged to achieve selective transformations that are not possible with other classes of compounds. The discovery of unprecedented reactivity will not only provide access to novel this compound derivatives but also contribute to the broader field of synthetic organic chemistry.

Q & A

Q. What interdisciplinary strategies enhance this compound’s translational research?

  • Answer : Integrate cheminformatics (e.g., molecular docking simulations) with in vivo pharmacodynamic data. Collaborate with computational biologists to map interaction networks using tools like STRING or KEGG pathways. Validate hypotheses via patient-derived organoid models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.